molecular formula C20H26N4O B5299998 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one

Cat. No. B5299998
M. Wt: 338.4 g/mol
InChI Key: FSVZFPOYBVJOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro15-4513, is a compound that has been extensively studied for its effects on the central nervous system. It is a benzodiazepine antagonist, meaning that it can block the effects of benzodiazepines, a class of drugs commonly used for their anxiolytic and sedative properties.

Mechanism of Action

4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one acts as a competitive antagonist at the benzodiazepine receptor site. Benzodiazepines bind to these receptors, which leads to an increase in the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one can bind to the same site as benzodiazepines, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines, which can lead to a decrease in GABA activity.
Biochemical and Physiological Effects:
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to have a variety of effects on the central nervous system. It can block the sedative and anxiolytic effects of benzodiazepines, and it can also block the effects of alcohol on the brain. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It can also increase the release of dopamine in the brain, which is involved in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one in lab experiments is that it can be used to investigate the role of benzodiazepine receptors in various physiological and behavioral processes. It can also be used to study the effects of alcohol on the brain. One limitation of using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one is that it is not selective for benzodiazepine receptors, and it can also bind to other receptors in the brain. This can make it difficult to interpret the results of experiments using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one.

Future Directions

There are several future directions for research on 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is the role of benzodiazepine receptors in the development of addiction. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to decrease the rewarding effects of alcohol, and it may also be effective in reducing the rewarding effects of other drugs of abuse. Another area of interest is the development of more selective benzodiazepine antagonists that can be used to investigate the role of specific benzodiazepine receptor subtypes in various physiological and behavioral processes. Finally, 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one may have potential therapeutic applications for the treatment of alcohol use disorders and other substance use disorders.

Synthesis Methods

The synthesis of 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl acetoacetate to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-4,5-dihydropyrazole-5-one. This intermediate is then reacted with benzyl chloride to form 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one.

Scientific Research Applications

4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used as a tool to investigate the role of benzodiazepine receptors in various physiological and behavioral processes. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has also been used to study the effects of alcohol on the brain, as it can block the sedative effects of alcohol.

properties

IUPAC Name

4-benzyl-1-(4,6-dimethylpyrimidin-2-yl)-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-18-14-23(20-21-15(2)12-16(3)22-20)11-10-19(25)24(18)13-17-8-6-5-7-9-17/h5-9,12,18H,4,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZFPOYBVJOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one

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